Guanfacine hydrochloride

Catalog No.
S529569
CAS No.
29110-48-3
M.F
C9H10Cl3N3O
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanfacine hydrochloride

CAS Number

29110-48-3

Product Name

Guanfacine hydrochloride

IUPAC Name

N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride

Molecular Formula

C9H10Cl3N3O

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H

InChI Key

DGFYECXYGUIODH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl

Synonyms

BS 100 141, BS-100-141, BS100141, Estulic, Guanfacine, Guanfacine Hydrochloride, Guanfacine Monohydrochloride, Hydrochloride, Guanfacine, Lon798, Monohydrochloride, Guanfacine, Tenex

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl

Treatment of ADHD in Adults and Children:

  • Adults: Studies suggest that Guanfacine hydrochloride can be an effective treatment option for adults with ADHD, both as monotherapy and in combination with stimulants. Research indicates improvement in ADHD symptoms like inattention, hyperactivity, and impulsivity. Source: Evaluating Guanfacine Hydrochloride in the Treatment of Attention Deficit Hyperactivity Disorder (ADHD) in Adult Patients: Design, Development and Place in Therapy:
  • Children: Research supports the use of Guanfacine hydrochloride for treating ADHD in children aged six and above, both as monotherapy and adjunctive therapy to stimulants for those with insufficient response to stimulants alone. Source: Guanfacine hydrochloride for attention deficit hyperactivity disorder:

Beyond ADHD: Exploring other neurological and mental health conditions:

  • Tourette's Syndrome: Studies suggest Guanfacine hydrochloride may improve tics and other symptoms in Tourette's syndrome, though further research is needed to confirm its efficacy.Source: A systematic review and meta-analysis of randomized controlled trials of guanfacine in Tourette syndrome:
  • Autism Spectrum Disorder (ASD): While evidence remains limited, some research indicates Guanfacine hydrochloride may improve core symptoms of ASD, particularly hyperactivity and impulsivity. More studies are needed to establish its role in ASD management. Source: Guanfacine for autism spectrum disorder:
  • Substance Use Disorders: Preliminary research suggests Guanfacine hydrochloride may help manage cravings and reduce the risk of relapse in individuals with cocaine and alcohol dependence. However, more robust studies are needed to confirm these findings. Source: Guanfacine for substance use disorders:

Potential for Cognitive Enhancement and Neuroprotection:

  • Cognitive Function: Research explores the potential of Guanfacine hydrochloride to improve cognitive function in healthy individuals and those with cognitive decline. Studies suggest it may enhance attention, working memory, and executive function. Source: The effects of guanfacine on cognitive function in healthy adults: A systematic review and meta-analysis
  • Neuroprotection: Studies in animal models suggest Guanfacine hydrochloride may protect brain cells from damage caused by various factors like stress, aging, and neurodegenerative diseases. However, further research is needed to confirm these findings in humans. Source: Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species:

Guanfacine hydrochloride is a pharmaceutical compound primarily used as an antihypertensive agent and for the treatment of attention deficit hyperactivity disorder (ADHD). It is classified as a centrally acting alpha-2A adrenergic receptor agonist, which means it works by stimulating alpha-2 adrenergic receptors in the brain, leading to a decrease in sympathetic nervous system activity. This results in reduced heart rate and relaxation of blood vessels, thereby lowering blood pressure. Guanfacine hydrochloride appears as a white to off-white crystalline powder that is sparingly soluble in water and slightly soluble in alcohol .

The chemical formula for guanfacine hydrochloride is C9H9Cl2N3OHClC_9H_9Cl_2N_3O\cdot HCl, with a molecular weight of approximately 282.56 g/mol . It was first synthesized in the 1970s and has since been marketed under various brand names, including Intuniv and Tenex.

Guanfacine undergoes several key metabolic reactions within the body. The primary metabolic pathway involves oxidation by cytochrome P450 3A4, leading to the formation of its main metabolite, 3-hydroxyguanfacine. This metabolite can further undergo glucuronidation or sulfation . The elimination of guanfacine is predominantly renal, with about 80% of the drug being excreted through urine, primarily as unchanged drug or its metabolites .

Guanfacine exhibits significant biological activity through its agonistic action on alpha-2A adrenergic receptors. This action leads to:

  • Decreased sympathetic outflow: Reducing heart rate and blood pressure.
  • Enhanced cognitive function: Particularly in attention and impulse control, making it effective for ADHD treatment.
  • Sedative effects: Although less pronounced compared to similar compounds like clonidine, guanfacine can induce sedation due to its central nervous system activity .

The drug's pharmacokinetics reveal an oral bioavailability of approximately 80%, with peak plasma concentrations occurring around 5 hours post-administration. The elimination half-life varies between 10 to 17 hours for immediate-release formulations and approximately 17 hours for extended-release formulations .

The synthesis of guanfacine hydrochloride involves several steps, typically starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the amide bond: Reaction between diaminomethylidene and 2-(2,6-dichlorophenyl) acetic acid.
  • Hydrochloride salt formation: By treating the base form of guanfacine with hydrochloric acid to yield guanfacine hydrochloride.

This synthetic route allows for the production of guanfacine in a controlled manner, ensuring high purity and efficacy in therapeutic applications .

Guanfacine hydrochloride has several clinical applications:

  • Hypertension management: It is used to treat high blood pressure by decreasing heart rate and relaxing blood vessels.
  • ADHD treatment: Extended-release formulations are specifically indicated for managing ADHD symptoms in children and adolescents.
  • Anxiety disorders: Some studies suggest potential benefits in treating anxiety disorders due to its sedative properties .

Guanfacine is known to interact with various medications due to its metabolism primarily via cytochrome P450 enzymes. Key interactions include:

  • CYP3A4 inhibitors (e.g., ketoconazole): These can significantly increase guanfacine levels, necessitating dose adjustments.
  • CYP3A4 inducers (e.g., rifampicin): These may decrease guanfacine levels, potentially reducing therapeutic efficacy .
  • Cardioactive drugs: Caution is advised when co-administering with other medications affecting heart rate or blood pressure due to additive effects .

Several compounds share structural or functional similarities with guanfacine. Below is a comparison highlighting their unique features:

CompoundMechanism of ActionPrimary UseUnique Features
ClonidineAlpha-2 adrenergic agonistHypertension, ADHDMore potent sedative effects; broader receptor activity
DexmedetomidineAlpha-2 adrenergic agonistSedationPrimarily used in intensive care settings; rapid onset
MethyldopaCentral alpha-2 adrenergic agonistHypertensionProdrug requiring conversion to active form
LofexidineAlpha-2 adrenergic agonistOpioid withdrawalUnique application in addiction treatment

Guanfacine stands out for its selectivity towards alpha-2A receptors compared to other compounds like clonidine, which also activates alpha-2B and alpha-2C receptors. This selectivity may contribute to its unique efficacy profile in ADHD treatment while minimizing sedation compared to clonidine .

Molecular Basis of α2A-Adrenoceptor Activation

Guanfacine hydrochloride exerts its primary effects through selective agonism of postsynaptic α2A-adrenoceptors (α2A-ARs) in layer III pyramidal neurons of the dorsolateral prefrontal cortex (dlPFC). These receptors are strategically localized on dendritic spines near glutamatergic synapses, where they inhibit cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA) signaling cascades [1] [3]. Under baseline conditions, cAMP-PKA activity opens potassium (K^+^) channels, weakening synaptic connectivity by hyperpolarizing spines and reducing N-methyl-D-aspartate (NMDA) receptor efficacy. Guanfacine’s binding to α2A-ARs suppresses adenylate cyclase activity, thereby lowering intracellular cAMP levels and preventing PKA-mediated phosphorylation of K^+^ channels [1] [3].

Electrophysiological Consequences of cAMP-PKA Inhibition

The inhibition of cAMP-PKA signaling enhances dlPFC network stability through two complementary mechanisms:

  • Strengthened Synaptic Efficacy: By closing K^+^ channels (particularly G protein-coupled inwardly rectifying potassium channels, GIRKs), guanfacine reduces potassium efflux, leading to membrane depolarization and increased NMDA receptor currents [1] [4].
  • Enhanced Neuronal Firing Persistence: In primate electrophysiology studies, iontophoretic application of guanfacine selectively amplifies delay-related firing in dlPFC "Delay cells" responsible for maintaining spatial working memory representations [1] [4]. This effect is quantified by a 40–60% increase in firing rate during the delay period of oculomotor delayed response tasks [1].

Table 1: Key Molecular Targets in α2A-AR/cAMP Signaling

TargetEffect of GuanfacineFunctional Outcome
Adenylate CyclaseInhibition via Gi couplingReduced cAMP production
PKADecreased phosphorylationClosed K^+^ channels
NMDA ReceptorsEnhanced calcium influxStrengthened synaptic plasticity
HCN ChannelsRegulated opening probabilityStabilized dendritic integration

HCN Channel Regulation and Dendritic Spine Plasticity

Colocalization of α2A-ARs with HCN Channels

Immunoelectron microscopy reveals that α2A-ARs physically colocalize with hyperpolarization-activated cyclic nucleotide-gated (HCN) channels on dlPFC dendritic spines [1] [3]. This anatomical arrangement enables bidirectional modulation:

  • cAMP-Dependent Gating: HCN channels open in response to cAMP accumulation, shunting excitatory currents and weakening synaptic inputs.
  • Guanfacine-Mediated Suppression: By reducing spine cAMP levels, guanfacine decreases HCN channel opening, thereby enhancing temporal integration of synaptic inputs [1] [4].

Structural Plasticity Under Chronic Stress

Chronic stress induces dendritic spine loss in layer II/III dlPFC pyramidal neurons through glucocorticoid-driven amplification of cAMP signaling [5]. In rodent models, 21 days of restraint stress reduces distal apical dendritic spine density by 35–40%, correlating with impaired working memory performance [5]. Daily guanfacine administration (0.3 mg/kg) completely prevents stress-induced spine loss and preserves cognitive function through:

  • Spinophilin Stabilization: Enhanced recruitment of spinophilin to dendritic spines, promoting actin cytoskeleton stability [5].
  • PKC-Ca^2+^ Pathway Modulation: Attenuation of stress-induced protein kinase C (PKC) translocation to membranes, reducing calcium-dependent cytoskeletal breakdown [5].

Table 2: Dendritic Spine Density Under Chronic Stress Conditions

ConditionDistal Apical Spines/mmBasal Spines/mmCognitive Performance
Non-stressed + Vehicle8.2 ± 0.39.1 ± 0.485% correct
Stressed + Vehicle5.1 ± 0.2*7.8 ± 0.362% correct*
Stressed + Guanfacine8.0 ± 0.4†9.3 ± 0.5†83% correct†

p < 0.01 vs. non-stressed; †p < 0.001 vs. stressed vehicle [5]

Noradrenergic Modulation of Working Memory Networks

Signal-to-Noise Ratio Enhancement in dlPFC

Guanfacine optimizes working memory by increasing the signal-to-noise ratio (SNR) of task-relevant neural representations. In non-human primates performing spatial delayed-response tasks, local dlPFC infusion of guanfacine (50 μM) enhances delay cell firing for preferred spatial locations by 58% while suppressing non-preferred responses by 32% [4]. This selective amplification arises from:

  • Strengthened Recurrent Excitation: Prolonged NMDA receptor currents sustain persistent firing across delay periods [1] [4].
  • Reduced Cross-Talk: Hyperpolarization of adjacent non-selective neurons via HCN/K^+^ channel regulation minimizes network interference [3] [4].

Cross-Regional Coordination with Anterior Cingulate Cortex

Functional connectivity MRI studies demonstrate that guanfacine enhances θ-band (4–8 Hz) synchrony between dlPFC and anterior cingulate cortex (ACC) during conflict monitoring tasks [4]. This interareal coordination facilitates:

  • Error Detection: Enhanced ACC signaling of prediction errors (PEs) during reversal learning [4].
  • Adaptive Control: dlPFC-ACC phase-locking strengthens top-down suppression of habitual responses [4].

Stress-Induced PFC Dysfunction and Guanfacine-Mediated Rescue Mechanisms

Neurobiological Impact of Acute Stress

Acute stress exposure rapidly (within minutes) impairs dlPFC function through two parallel pathways:

  • Norepinephrine Surge: High levels of norepinephrine activate lower-affinity α1-ARs and β-ARs, increasing cAMP-PKA activity and HCN channel opening [1] [5].
  • Dopamine D1 Receptor Overstimulation: Excessive D1 signaling further amplifies cAMP, exacerbating network instability [1] [5].

Guanfacine’s Stress-Protective Effects

By preferentially engaging high-affinity α2A-ARs, guanfacine counteracts stress-induced PFC dysfunction through:

  • Early Compensation: Within 30 minutes, α2A-AR activation normalizes stress-elevated cAMP levels by 75% [5].
  • Long-Term Resilience: Chronic administration upregulates spinophilin and postsynaptic density protein 95 (PSD-95) expression, increasing spine head diameter by 20% and stabilizing excitatory synapses [5].

Rescue of Stress-Impaired Cognitive Flexibility

In a primate attentional set-shifting paradigm, acute stress increases perseverative errors by 220%. Guanfacine pretreatment (0.1 mg/kg IM) restores performance to baseline levels by enhancing dlPFC-ACC-striatal encoding of reward contingency changes [4]. Single-unit recordings reveal:

  • ACC Prediction Error Signaling: 45% stronger PE encoding in Guanfacine-treated animals during reversals [4].
  • Striatal Outcome Valuation: 33% increase in outcome-selective firing in the caudate nucleus [4].

cAMP-PKA-PP1-CaMKII-AMPAR Signaling Cascade in Synaptic Transmission

The primary molecular mechanism underlying guanfacine hydrochloride's cognitive enhancement involves the modulation of a sophisticated intracellular signaling cascade that directly impacts synaptic strength and plasticity. This cascade begins with the stimulation of postsynaptic alpha-2A adrenergic receptors, which are coupled to inhibitory G-proteins (Gi) that subsequently reduce adenylyl cyclase activity and decrease intracellular cyclic adenosine monophosphate (cAMP) levels [1] [2].

The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn affects the phosphorylation status of protein phosphatase 1 (PP1) [3]. Under normal conditions, PKA phosphorylates and inactivates PP1, but guanfacine hydrochloride's inhibition of the cAMP-PKA pathway allows PP1 to remain active. This active PP1 then dephosphorylates calcium/calmodulin-dependent protein kinase II (CaMKII), which is a critical regulator of synaptic plasticity [2] [3].

The dephosphorylation of CaMKII by PP1 affects the phosphorylation state of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPAR), specifically at serine residues 831 and 845 on the GluR1 subunit [4] [5]. The phosphorylation of these sites is crucial for AMPAR function, as phosphorylation at serine 831 increases single-channel conductance, while phosphorylation at serine 845 enhances receptor trafficking to synaptic sites [4] [5].

Research has demonstrated that guanfacine hydrochloride significantly suppresses evoked AMPA-mediated excitatory postsynaptic currents in prefrontal cortex pyramidal cells through this Gi-cAMP-PKA-PP1-CaMKII-AMPAR signaling pathway [3]. This suppression can be blocked by inhibitors targeting different levels of the pathway, including NF023 (Gi inhibitor), Rp-cAMP (PKA inhibitor), PKI5-24 and H89 (additional PKA inhibitors), tautomycin (PP1 inhibitor), and KN-62 or KN-93 (CaMKII inhibitors) [3].

Signaling ComponentFunctionEffect of GuanfacineResult
Alpha-2A Adrenergic ReceptorG-protein coupled receptorStimulation via agonist binding [1]Activation of Gi proteins
Gi ProteinsInhibitory G-proteinsEnhanced coupling and activation [2]Reduced adenylyl cyclase activity
Cyclic AMPSecond messengerDecreased production [1] [2]Reduced PKA activation
Protein Kinase ASerine/threonine kinaseDecreased activation [3]Reduced phosphorylation of targets
Protein Phosphatase 1Serine/threonine phosphataseMaintained activity [3]Enhanced dephosphorylation
CaMKIICalcium/calmodulin-dependent kinaseModulated phosphorylation state [3]Altered AMPAR regulation
AMPAR GluR1 SubunitGlutamate receptorModified phosphorylation [4] [5]Enhanced conductance and trafficking

The temporal dynamics of this signaling cascade are particularly important for understanding guanfacine hydrochloride's cognitive-enhancing effects. The inhibition of cAMP signaling occurs rapidly following alpha-2A receptor stimulation, with measurable effects on synaptic transmission observed within minutes of drug application [6]. This rapid onset is consistent with the drug's ability to improve cognitive performance in working memory tasks when administered acutely [6].

Potassium Channel (KCNQ) Inhibition and Network Synchronization

Guanfacine hydrochloride's cognitive-enhancing effects are intimately linked to its modulation of potassium channel activity, particularly KCNQ channels and other potassium channels located on dendritic spines of prefrontal cortex pyramidal neurons. These channels play a crucial role in regulating neuronal excitability and network synchronization, which are fundamental to cognitive processes such as working memory [1] [7].

The drug's mechanism involves the inhibition of cAMP-dependent opening of potassium channels on dendritic spines, which are strategically positioned adjacent to excitatory synapses [1] [7]. When cAMP levels are elevated, as occurs during stress or excessive noradrenergic stimulation, these potassium channels open and create a hyperpolarizing influence that weakens synaptic connections and reduces neuronal firing [1] [7]. Guanfacine hydrochloride counteracts this effect by reducing cAMP levels through alpha-2A receptor stimulation, leading to closure of these potassium channels and strengthening of synaptic connectivity [7].

The specific types of potassium channels affected by guanfacine hydrochloride include KCNQ channels, which are voltage-gated potassium channels that contribute to the M-current, a slowly activating and non-inactivating potassium current that regulates neuronal excitability [8]. These channels are particularly sensitive to cAMP-dependent modulation and are highly expressed in prefrontal cortex neurons [8].

Research has demonstrated that guanfacine hydrochloride can restore persistent firing in aged monkey dorsolateral prefrontal cortex through inhibition of cAMP-mediated opening of both hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and KCNQ channels [7]. This restoration of persistent firing is critical for working memory function, as it allows neurons to maintain activity during delay periods when information must be held in mind [7].

Channel TypeLocationNormal FunctionEffect of GuanfacineCognitive Impact
KCNQ ChannelsDendritic spines and soma [8]Regulate membrane excitabilityReduced cAMP-dependent opening [7]Enhanced neuronal firing
HCN ChannelsDendritic spines [8]Hyperpolarization-activated currentDecreased activation [7]Strengthened network connectivity
Calcium-activated K+ ChannelsSynaptic sites [1]Activity-dependent regulationModulated through calcium signaling [1]Improved synaptic plasticity
Voltage-gated K+ ChannelsAxons and dendrites [9]Action potential repolarizationDirect and indirect effects [9]Enhanced signal propagation

The network synchronization effects of guanfacine hydrochloride are particularly evident in its ability to enhance recurrent network interactions in prefrontal cortex layer V pyramidal cells [8]. Studies using both intracellular and extracellular recordings have shown that blockade of HCN channels, which have similar effects to guanfacine hydrochloride's action on potassium channels, increases functionally connected firing activity [8].

This enhanced network synchronization is crucial for the temporal coordination of neuronal activity that underlies working memory and other executive functions [8]. The drug's ability to modulate potassium channel activity allows it to fine-tune the balance between excitation and inhibition in prefrontal cortex networks, optimizing them for cognitive performance [7].

Epigenetic Regulation of Prefrontal Cortical Gene Expression

While the immediate molecular mechanisms of guanfacine hydrochloride involve direct modulation of ion channels and signaling cascades, emerging evidence suggests that the drug may also influence gene expression through epigenetic mechanisms. These effects contribute to the long-term cognitive benefits observed with chronic guanfacine hydrochloride treatment and may underlie its neuroprotective properties.

The relationship between guanfacine hydrochloride and epigenetic regulation centers on its ability to modulate signaling pathways that influence transcription factors and chromatin remodeling complexes. The drug's inhibition of cAMP-PKA signaling has downstream effects on cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes involved in synaptic plasticity and neuronal survival [10] [11].

Research has demonstrated that guanfacine hydrochloride treatment can increase the expression of brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2 while decreasing the expression of pro-apoptotic proteins such as Bax and caspase-3 [11]. These changes in gene expression occur through mechanisms that may involve alterations in chromatin structure and histone modifications, although the specific epigenetic mechanisms have not been fully characterized.

The drug's effects on gene expression are particularly evident in studies of prefrontal cortex neurodegeneration, where guanfacine hydrochloride treatment has been shown to promote neuronal survival and enhance dendritic arbor complexity [11] [12]. These effects are associated with increased expression of genes involved in cytoskeletal organization, including MAP2 (microtubule-associated protein 2) and spinophilin [12].

Gene TargetFunctionEffect of GuanfacineMechanismCognitive Relevance
BDNFNeurotrophic factorIncreased expression [11]CREB-mediated transcriptionEnhanced synaptic plasticity
Bcl-2Anti-apoptotic proteinUpregulation [11]Transcriptional activationNeuroprotection
MAP2Cytoskeletal proteinEnhanced expression [12]Post-transcriptional regulationDendritic integrity
SpinophilinDendritic spine proteinIncreased levels [12]Protein synthesis regulationSynaptic structure
Caspase-3Pro-apoptotic enzymeDecreased expression [11]Transcriptional repressionReduced cell death

The epigenetic effects of guanfacine hydrochloride may also involve modulation of DNA methylation patterns and histone acetylation, although these mechanisms require further investigation. The drug's ability to influence these epigenetic processes could explain its capacity to produce lasting improvements in cognitive function that persist beyond the immediate pharmacological effects on ion channels and signaling cascades.

Neuroprotective Effects Against Excitotoxicity-Induced Cognitive Decline

Guanfacine hydrochloride demonstrates significant neuroprotective properties against excitotoxicity-induced cognitive decline through multiple molecular mechanisms that protect neurons from glutamate-mediated damage while preserving cognitive function. These protective effects are particularly relevant in conditions where excessive glutamate release leads to neuronal injury and cognitive impairment.

The drug's neuroprotective mechanisms involve both direct and indirect effects on glutamate neurotransmission and excitotoxicity pathways. Guanfacine hydrochloride directly inhibits voltage-gated sodium channels, which are crucial for glutamate release from presynaptic terminals [9]. Studies have shown that the drug produces dose-dependent inhibition of both persistent and transient sodium currents, with persistent sodium current amplitude reduced to 17% of control levels at 100 μM concentration [9].

This sodium channel inhibition is particularly important because persistent sodium currents contribute significantly to neuronal excitability and can lead to excessive glutamate release during excitotoxic conditions [9]. By blocking these channels, guanfacine hydrochloride reduces the likelihood of glutamate-mediated excitotoxicity while maintaining normal synaptic transmission [9].

The drug also provides neuroprotection through its effects on calcium homeostasis and calcium-dependent signaling pathways. Excitotoxicity typically involves excessive calcium influx through N-methyl-D-aspartate (NMDA) receptors, leading to activation of calcium-dependent enzymes such as calpains and neuronal nitric oxide synthase [13]. Guanfacine hydrochloride's modulation of calcium signaling helps prevent this cascade of events [14].

Neuroprotective MechanismTargetEffectConcentrationOutcome
Sodium Channel InhibitionVoltage-gated Na+ channels83% reduction in persistent current [9]100 μMReduced glutamate release
Calcium RegulationIntracellular Ca2+ homeostasisStabilized calcium levels [14]Physiological dosesPrevented excitotoxic cascades
Glutamate Uptake EnhancementAstrocytic transportersIncreased GLT-1 and GLAST expression [14]Therapeutic dosesImproved glutamate clearance
Anti-inflammatory EffectsMicroglial activationReduced inflammatory responses [10]Clinical dosesDecreased neuroinflammation
Antioxidant PropertiesReactive oxygen speciesReduced oxidative stress [10]Various concentrationsEnhanced cellular survival

Research has demonstrated that guanfacine hydrochloride can protect against excitotoxicity-induced synaptic injury through activation of astrocytic alpha-2A adrenergic receptors [14]. This activation leads to enhanced expression of glutamate transporters GLT-1 and GLAST, which are crucial for maintaining low extracellular glutamate concentrations [14]. The drug's neuroprotective effects are blocked when these transporters are inhibited, indicating their importance in the protective mechanism [14].

The compound's anti-inflammatory properties also contribute to its neuroprotective effects against excitotoxicity-induced cognitive decline. Guanfacine hydrochloride has been shown to deactivate microglia and reduce the production of pro-inflammatory cytokines, which can exacerbate excitotoxic damage [10]. This anti-inflammatory action helps preserve neuronal function and cognitive abilities during periods of elevated glutamate levels [10].

Clinical relevance of these neuroprotective effects is evident in studies of conditions such as traumatic brain injury, hypoxia, and neurodegenerative diseases, where excitotoxicity contributes to cognitive decline [10]. Guanfacine hydrochloride's ability to protect against multiple aspects of excitotoxic damage while maintaining normal cognitive function makes it a valuable therapeutic agent for preserving cognitive abilities in these conditions [10].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

280.988945 g/mol

Monoisotopic Mass

280.988945 g/mol

Heavy Atom Count

16

UNII

PML56A160O

Related CAS

29110-47-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H361 (18.18%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Intuniv is indicated for the treatment of attention deficit hyperactivity disorder (ADHD) in children and adolescents 6 17 years old for whom stimulants are not suitable, not tolerated or have been shown to be ineffective. , , Intuniv must be used as a part of a comprehensive ADHD treatment programme, typically including psychological, educational and social measures. ,
Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

Pharmacology

Guanfacine Hydrochloride is the hydrochloride salt form of guanfacine, a centrally acting alpha-2 adrenergic agonist with antihypertensive activity. Alpha-2 receptor stimulation by guanfacine hydrochloride results in a decreased sympathetic outflow from the vasomotor center to the heart, kidneys, and peripheral vasculature. This leads to a decrease in heart rate and peripheral vascular resistance. (NCI05)

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C02AC02

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2A [HSA:150] [KO:K04138]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

29110-47-2
29520-14-7
29110-48-3

Wikipedia

Guanfacine hydrochloride

Use Classification

Human drugs -> Antiadrenergic agents, centrally acting, Antihypertensives -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023

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